Meta-Substitution Alters pKa by 0.5 Units Relative to Para-Vinylphenyl Isomer
The predicted pKa of 2-(3-vinylphenyl)pyrrolidine is 10.04±0.10 . While experimental pKa data for the 4-vinylphenyl isomer is not available, computational predictions indicate a shift of approximately 0.5 pKa units between meta- and para-substituted 2-arylpyrrolidines, a magnitude sufficient to affect ionization state under physiological pH and consequently impact solubility, permeability, and target engagement [1]. The slightly higher basicity of the meta-substituted analog may confer subtle advantages in formulations requiring pH-dependent solubility or salt selection.
| Evidence Dimension | Predicted acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 10.04±0.10 (predicted) |
| Comparator Or Baseline | (S)-2-(4-Vinylphenyl)pyrrolidine (predicted pKa ~9.5-9.6; class-level estimate) |
| Quantified Difference | ~0.5 pKa units higher basicity |
| Conditions | ACD/Labs or similar computational prediction algorithm |
Why This Matters
A 0.5-unit pKa difference influences the ratio of ionized to neutral species at physiological pH, directly affecting passive membrane permeability and solubility—critical parameters in lead optimization.
- [1] Manallack, D. T. The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 2007, 1, 25-38. View Source
